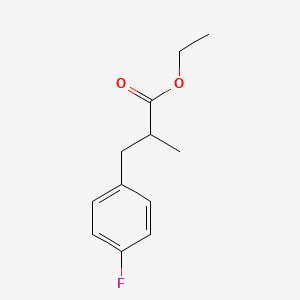
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The compound is a colorless liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This indicates the presence of an ethyl group, a fluorophenyl group, and a propanoate group in the molecule.Physical And Chemical Properties Analysis
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is a colorless liquid at room temperature . It has a molecular weight of 196.22 .科学的研究の応用
Synthesis and Chemical Properties
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate serves as a precursor in the synthesis of complex molecules. For instance, its derivatives are utilized in the synthesis of 3-fluorofuran-2(5H)-ones, showcasing efficient Z/E photoisomerization and acid-catalyzed cyclization processes (Pomeisl et al., 2007). This demonstrates its role in generating novel fluorinated building blocks for further chemical synthesis.
Antifeedant Properties
The structural analogs of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate, such as ethyl cinnamate, have been investigated for their antifeedant properties against the pine weevil, Hylobius abietis, revealing insights into structure-activity relationships and the potential for developing natural pesticide alternatives (Bohman et al., 2008).
Anticancer Activity
Derivatives of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate have shown promising anticancer activity. Specifically, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate exhibited potent cytotoxic activity against human cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Molecular Interactions and Sensing
The compound and its analogs are also used in studies of molecular interactions, such as C...π interactions, which are essential for understanding the behavior of molecules in various environments and for designing new materials with specific properties (Zhang et al., 2012). Additionally, derivatives are explored for their fluorescent properties for potential applications in sensing and detection technologies (Yang et al., 2013).
Environmental and Biological Studies
The structural analogs have been utilized in studies related to environmental science and biology, such as examining the influence of organic pesticides on nematode populations in agricultural settings, which can have implications for pest management strategies and agricultural productivity (Johnson, 1970).
Safety and Hazards
将来の方向性
While there is limited information available on the specific future directions for Ethyl 3-(4-fluorophenyl)-2-methylpropanoate, research into similar compounds suggests potential applications in medicinal chemistry. For instance, terphenyl derivatives, which share a similar structure, have shown promising biological activities, suggesting potential for further exploration .
特性
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBIRSOBQVYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


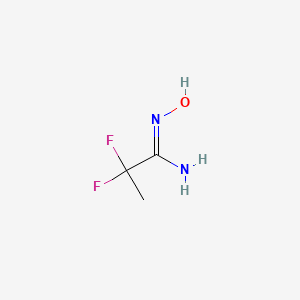
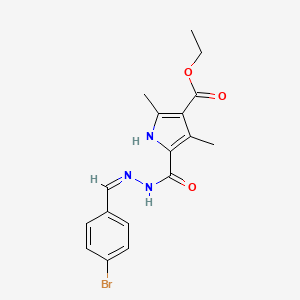
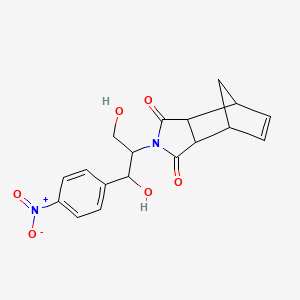
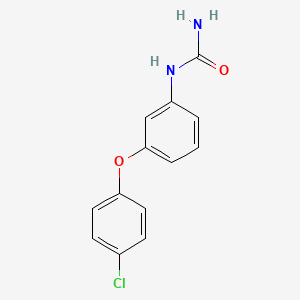

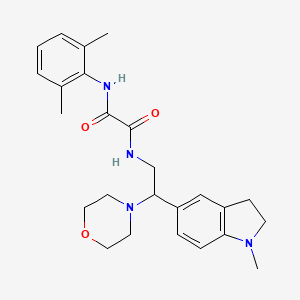
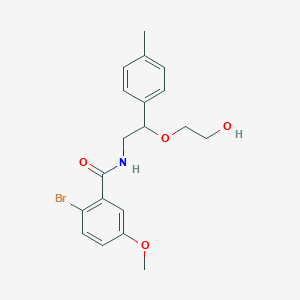
![Ethyl 4-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B2549564.png)
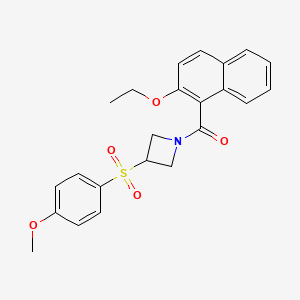
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

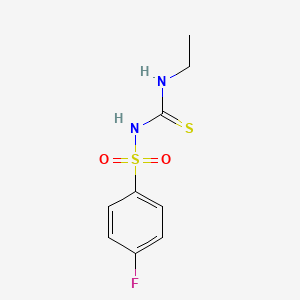
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)